3-(2,6-Dichlorophenyl)glutaronitrile
Description
3-(2,6-Dichlorophenyl)glutaronitrile is a nitrile derivative featuring a glutaronitrile backbone substituted with a 2,6-dichlorophenyl group. The compound’s structure combines a rigid aromatic system (due to the 2,6-dichloro substitution pattern) with a flexible aliphatic nitrile chain.
Properties
Molecular Formula |
C11H8Cl2N2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)pentanedinitrile |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-2-1-3-10(13)11(9)8(4-6-14)5-7-15/h1-3,8H,4-5H2 |
InChI Key |
VMPFZDLTJUWEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC#N)CC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2,6-dichlorophenyl group in 3-(2,6-Dichlorophenyl)glutaronitrile distinguishes it from other dichlorophenyl-substituted analogs. For example:
- 3-(3,5-Dichlorophenyl)-1,1-dimethylurea : This urea derivative has chlorine atoms at the 3,5 positions on the phenyl ring, creating a symmetrical substitution pattern. The electron-withdrawing chlorine atoms enhance the compound’s stability and hydrogen-bonding capacity, which is critical for herbicide activity (e.g., diuron analogs) .
Key Insight : The 2,6-dichloro configuration in the target compound introduces significant steric hindrance, which may reduce rotational freedom and alter binding interactions in biological or material systems compared to 3,5- or 2,4-substituted analogs.
Backbone Functional Groups
The glutaronitrile backbone differs markedly from urea or amide-based structures in similar compounds:
- Urea Derivatives (e.g., 3-(2,6-Dichlorophenyl)-1,1-dimethylurea) : The urea group (–NH–CO–NH–) enables hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors. This is leveraged in herbicides such as diuron .
- Amide-Based Compounds (e.g., RWJ56110) : Complex amide backbones, as seen in , facilitate binding to G-protein-coupled receptors (GPCRs) due to conformational flexibility and hydrogen-bonding motifs.
Physicochemical and Analytical Properties
The table below summarizes critical properties of this compound and analogs:
| Compound | Backbone | Substituent Positions | Key Applications | LogP (Predicted) |
|---|---|---|---|---|
| This compound | Glutaronitrile | 2,6-dichlorophenyl | Synthetic intermediate, materials | ~2.8 |
| 3-(3,5-Dichlorophenyl)-1,1-dimethylurea | Urea | 3,5-dichlorophenyl | Herbicides, chromatography | ~3.1 |
| RWJ56110 | Amide | 2,6-dichlorophenyl | GPCR modulation (e.g., thrombin) | ~4.5 |
Notes:
- LogP values are estimated using fragment-based methods. The lower LogP of glutaronitrile derivatives suggests higher polarity, favoring aqueous solubility over lipid membrane penetration.
- Urea and amide analogs are prioritized in drug discovery due to their bioactivity, whereas nitriles may serve as inert intermediates or specialty polymers .
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